(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
Description
The compound “(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone” features a benzothiazine core modified with a sulfone group (1,1-dioxido), a 3-fluoro-4-methylphenyl substituent at position 4, and a 4-methylpiperidinyl group linked via a methanone bridge. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting neurological or oncological pathways .
Properties
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-14-7-9-25(10-8-14)22(27)21-13-26(17-5-3-15(2)18(24)12-17)19-11-16(23)4-6-20(19)30(21,28)29/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODSCKKZUFWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 434.9 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClFN2O3S |
| Molecular Weight | 434.9 g/mol |
| CAS Number | 1251583-65-9 |
The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets such as enzymes or receptors. The dioxido moiety is likely responsible for its reactivity and binding affinity. The presence of the fluoro and chloro groups may enhance metabolic stability and bioavailability compared to other derivatives.
Possible Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity without directly competing with endogenous ligands.
Biological Activities
Research indicates that compounds similar to (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone exhibit a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazine derivatives. For instance:
- A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Similar benzothiazine compounds have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis and various fungi .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds structurally related to (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone:
- Cytotoxicity Assays :
- Antimicrobial Screening :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related compounds and their differences:
| Compound Name / ID | Core Structure | Substituents (Position) | Key Functional Groups | Synthesis Reference |
|---|---|---|---|---|
| Target Compound | Benzothiazine | 6-Cl; 4-(3-fluoro-4-methylphenyl); 2-(4-methylpiperidinyl) | Sulfone, methanone, piperidine | Inference from |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () | Benzothiazine | 4-(4-Cl-phenyl); 2-phenyl | Sulfone, methanone | N/A |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () | Benzothiazine | 7-F; 4-(3-methylphenyl); 2-(4-ethylphenyl) | Sulfone, methanone | N/A |
| (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone () | Cyclopentathiophene | 4-(4-F-phenylsulfonyl)piperazine | Sulfonyl, piperazine, methanone | Acid-catalyzed coupling |
| (3-chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone () | Pyrazolo-thiazole | 3-Cl-4-F-phenyl; 4-piperazinyl | Methanone, sulfonamide mimic | Multi-step coupling |
Key Observations:
Benzothiazine Derivatives (): The target compound shares the benzothiazine-sulfone core with compounds in and . However, substitution at position 4 (3-fluoro-4-methylphenyl vs. 4-chlorophenyl or 3-methylphenyl) and the methanone-linked group (4-methylpiperidine vs. phenyl or ethylphenyl) significantly alter steric and electronic properties. These modifications likely influence solubility and target binding .
Piperidine/Piperazine-Linked Compounds () :
- Replacing the benzothiazine core with cyclopentathiophene () or pyrazolo-thiazole () shifts bioactivity profiles. For instance, sulfonyl-piperazine derivatives () are often optimized for kinase inhibition, whereas pyrazolo-thiazoles () may target inflammatory pathways.
Synthetic Flexibility: The target compound’s 4-methylpiperidine group contrasts with piperazine in and .
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The 4-methylpiperidine moiety may reduce CYP3A4 inhibition risks compared to unsubstituted piperazines (e.g., highlights CYP3A4 issues with piperazine-linked compounds).
- Bioactivity : While direct data is lacking, structurally similar benzothiazine derivatives are reported in oncology (e.g., ferroptosis induction in ), suggesting a possible therapeutic overlap for the target compound.
Structural Clustering Insights ()
Using Jarvis-Patrick or Butina clustering, the target compound would group with other benzothiazine-sulfones and methanone-linked heterocycles. Key differentiating features include the 3-fluoro-4-methylphenyl substituent and 4-methylpiperidine, which may define a unique chemotype within this cluster.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
